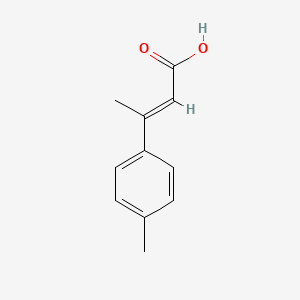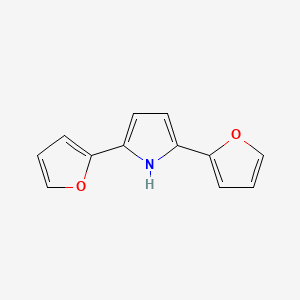
2,5-Di(furan-2-yl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Di(furan-2-yl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with two furan rings at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(furan-2-yl)-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carbaldehyde with pyrrole in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol or acetic acid, with the reaction being carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,5-Di(furan-2-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the furan or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the furan or pyrrole rings.
科学的研究の応用
2,5-Di(furan-2-yl)-1H-pyrrole has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: It is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound’s structural properties make it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
作用機序
The mechanism by which 2,5-Di(furan-2-yl)-1H-pyrrole exerts its effects is primarily related to its electronic structure. The conjugated system of the furan and pyrrole rings allows for electron delocalization, which can influence its reactivity and interactions with other molecules. In organic electronics, this delocalization facilitates charge transport, making it useful in semiconductor applications .
類似化合物との比較
Similar Compounds
2,5-Di(furan-2-yl)-1H-pyrrole-3,4-dione: A diketone derivative with similar structural properties but different reactivity.
This compound-1,4-dione: Another diketone derivative with unique electronic properties.
This compound-3-carboxylic acid:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and structural properties. This makes it particularly valuable in the development of organic electronic materials and as a building block for synthesizing more complex compounds .
特性
分子式 |
C12H9NO2 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
2,5-bis(furan-2-yl)-1H-pyrrole |
InChI |
InChI=1S/C12H9NO2/c1-3-11(14-7-1)9-5-6-10(13-9)12-4-2-8-15-12/h1-8,13H |
InChIキー |
LVNCAKWMHAWCCM-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C2=CC=C(N2)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-hydroxy-3-oxo-N-(4-oxo-2-pentylquinazolin-3(4H)-yl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12045454.png)

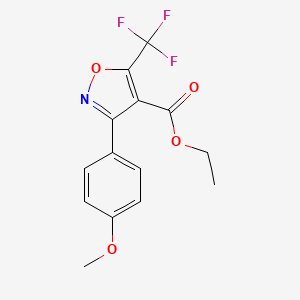
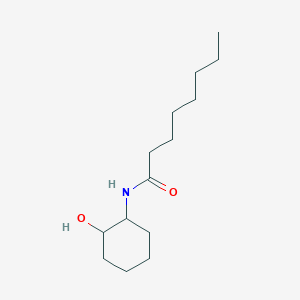

![2,2'-(((1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)azanediyl)diacetic acid](/img/structure/B12045473.png)
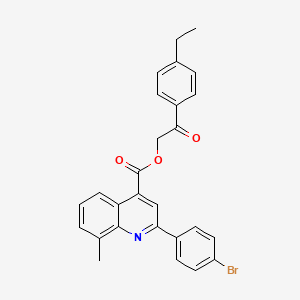
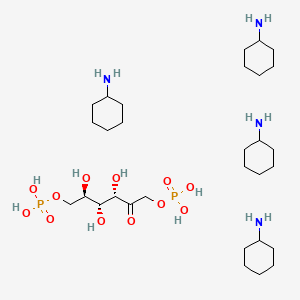
![2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid](/img/structure/B12045499.png)
![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12045504.png)

![1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12045521.png)
